molecular formula C20H23N5OS B2914571 N-cyclopentyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 872590-35-7

N-cyclopentyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

Cat. No. B2914571
M. Wt: 381.5
InChI Key: ZVOGDNLQBIZZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H23N5OS and its molecular weight is 381.5. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-cyclopentyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide involves the synthesis of the pyrazolo[3,4-d]pyrimidine ring system followed by the attachment of the cyclopentyl and sulfanylacetamide groups.

Starting Materials
2,4-dimethylbenzonitrile, ethyl acetoacetate, hydrazine hydrate, sulfur, cyclopentylamine, chloroacetic acid, N,N'-dicyclohexylcarbodiimide, N-hydroxysuccinimide, triethylamine, dimethylformamide, diethyl ether, wate

Reaction
Step 1: Synthesis of 1-(2,4-dimethylphenyl)hydrazine (A) by reacting 2,4-dimethylbenzonitrile with hydrazine hydrate in ethanol., Step 2: Synthesis of 1-(2,4-dimethylphenyl)pyrazole (B) by reacting A with sulfur in refluxing ethanol., Step 3: Synthesis of 1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine (C) by reacting B with ethyl acetoacetate in refluxing ethanol., Step 4: Synthesis of N-cyclopentyl-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)thioacetamide (D) by reacting C with chloroacetic acid and cyclopentylamine in the presence of N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide in dimethylformamide., Step 5: Synthesis of N-cyclopentyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide (E) by reacting D with sulfur in refluxing diethyl ether and then with chloroacetic acid and triethylamine in water.

properties

IUPAC Name

N-cyclopentyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-13-7-8-17(14(2)9-13)25-19-16(10-23-25)20(22-12-21-19)27-11-18(26)24-15-5-3-4-6-15/h7-10,12,15H,3-6,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOGDNLQBIZZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

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